molecular formula C21H17Cl2N3O3S B3641588 5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

Cat. No.: B3641588
M. Wt: 462.3 g/mol
InChI Key: AWHRLEHQZZXMQJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups, including an amide, a furan ring, and chlorophenyl groups. These functional groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the chlorophenyl groups. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), attached to a chlorophenyl group and an amide group. The presence of these groups could influence the compound’s shape and electronic distribution .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the chlorophenyl groups. For example, the amide group might participate in condensation or hydrolysis reactions, while the chlorophenyl groups could potentially undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3S/c1-2-19(27)24-14-7-8-15(23)16(11-14)25-21(30)26-20(28)18-10-9-17(29-18)12-3-5-13(22)6-4-12/h3-11H,2H2,1H3,(H,24,27)(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHRLEHQZZXMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide
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5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide
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5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide
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5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide
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5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide
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5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide

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